molecular formula C21H28N2O B11177565 N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide

N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide

Cat. No.: B11177565
M. Wt: 324.5 g/mol
InChI Key: PDIGPZTXGSGNTB-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a butan-2-yl group on one phenyl ring and a diethylamino group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted aniline with benzoyl chloride under basic conditions.

    Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced via Friedel-Crafts alkylation, where the benzamide core reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Diethylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Diethylamine in refluxing ethanol.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both butan-2-yl and diethylamino groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-(diethylamino)benzamide

InChI

InChI=1S/C21H28N2O/c1-5-16(4)17-8-12-19(13-9-17)22-21(24)18-10-14-20(15-11-18)23(6-2)7-3/h8-16H,5-7H2,1-4H3,(H,22,24)

InChI Key

PDIGPZTXGSGNTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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